2-((3-(3-氯苯基)-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-2-基)硫代)-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂合成
- 2-氧代-3-(芳基亚氨基)吲哚-1-基)-N-芳基乙酰胺的衍生物合成和评估与指定化合物密切相关,已探索它们作为抗菌和抗真菌剂的潜力。一些衍生物对病原微生物表现出有希望的活性,突出了它们在开发新的抗菌剂方面的潜力 (Debnath & Ganguly, 2015).
杂环化合物的构件
- 对 N-嘧啶基乙酰胺衍生物的研究表明它们可用作合成各种含氮杂环化合物(如吡唑、嘧啶和二氮杂卓)的构件。这些化合物已对其生物活性进行了评价,表明它们在药物化学中的重要性 (Farouk, Ibrahim, & El-Gohary, 2021).
抗氧化性能
- 已对结构与查询化合物相似的 2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物进行了研究,以评估其抗氧化活性。研究结果表明具有显着的活性,将这些化合物定位为开发新的抗氧化剂的潜在候选者 (Gopi & Dhanaraju, 2020).
抗癌应用
- 与目标化合物相关的 5-氨基-2-(4-氯苯基)-7-取代苯基-8,8a-二氢-7H-(1,3,4)噻二唑并(3,2-α)嘧啶-6-腈衍生物的合成已显示出针对多种人肿瘤细胞系的显着的体外抗癌活性。这项研究强调了此类化合物在癌症治疗中的潜力 (Tiwari et al., 2016).
杀虫活性
- 已合成与指定化合物结构类似的吡啶衍生物,并测试了它们的杀虫性能。这些化合物表现出相当大的蚜虫杀灭活性,表明它们在害虫控制中的潜在用途 (Bakhite et al., 2014).
药物代谢和药代动力学
- 已对与所讨论化合物具有结构相似性的硫尿嘧啶衍生物 PF-06282999 在人类和动物中的药代动力学和分布进行了研究。这项研究对于了解此类化合物的代谢途径和潜在治疗应用至关重要 (Dong et al., 2016).
抗氧化和抗肿瘤活性
- 对 4-亚苄基-2-(对氯苯基)-4H-恶唑-5-酮等化合物的抗氧化和抗肿瘤活性的评估突出了这些化合物开发用于治疗各种疾病的新型治疗剂的潜力 (El-Moneim et al., 2011).
作用机制
Target of Action
Compounds with similar structures have been found to inhibit certain enzymes or receptors
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites, thereby altering their function. The presence of the chlorophenyl, pyrimidoindol, and methoxyphenyl groups may contribute to the compound’s binding affinity and selectivity .
Biochemical Pathways
Similar compounds have been associated with pathways involving calcium mobilization and α-glucosidase inhibition . The compound may exert its effects by modulating these or other related pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable These properties are crucial for understanding the compound’s bioavailability, half-life, and clearance rate
Result of Action
Based on the activities of structurally similar compounds, it may exhibit inhibitory effects on certain enzymes or receptors, potentially leading to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
生化分析
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Similar compounds are known to interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
属性
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-33-18-11-9-16(10-12-18)27-21(31)14-34-25-29-22-19-7-2-3-8-20(19)28-23(22)24(32)30(25)17-6-4-5-15(26)13-17/h2-13,28H,14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVPTQVMLQACTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。